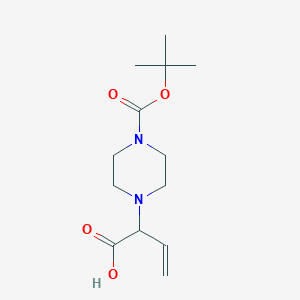

2-(4-Boc-piperazin-1-yl)-3-butenoic acid

Beschreibung

Contextual Significance of Piperazine-Containing Butenoic Acid Scaffolds in Organic Synthesis

Piperazine (B1678402) is a six-membered ring containing two nitrogen atoms at opposite positions, a feature that imparts unique physicochemical properties to molecules that contain it. epo.org This scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets. nih.gov The piperazine moiety can influence a compound's solubility, basicity, and conformational flexibility, which are critical parameters for pharmacokinetic and pharmacodynamic profiles. researchgate.net When incorporated into a butenoic acid framework, the resulting scaffold presents multiple points for chemical modification. The carboxylic acid group can participate in amide bond formation, a fundamental reaction in the synthesis of peptides and other complex molecules, while the vinyl group of the butenoic acid offers a site for various addition reactions. nih.gov

The synthesis of piperazine-containing compounds is an active area of research, with numerous methods developed for their preparation. These include nucleophilic substitution reactions, reductive aminations, and more advanced catalytic methods like the Buchwald-Hartwig amination. researchgate.netjgtps.com The strategic incorporation of a piperazine ring into a butenoic acid structure creates a bifunctional molecule that can be elaborated into a diverse array of more complex chemical entities.

Overview of Advanced Synthetic Building Blocks in Medicinal Chemistry

Advanced synthetic building blocks are relatively small, well-defined molecules that chemists use to construct larger, more complex structures, such as active pharmaceutical ingredients (APIs). frontiersin.org The use of these building blocks allows for a modular and efficient approach to synthesis, enabling the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. Key characteristics of an effective building block include having one or more reactive functional groups that allow for predictable and high-yielding chemical transformations. frontiersin.org

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. Its primary advantage is its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions. In the context of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid, the Boc group serves to temporarily deactivate one of the nitrogen atoms of the piperazine ring. This selective protection allows for regioselective reactions at the other nitrogen atom or at the carboxylic acid and vinyl functionalities, providing precise control over the synthetic outcome. This level of control is crucial in the multi-step synthesis of complex target molecules.

Academic and Research Relevance of this compound

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its structural components suggest significant academic and research relevance. The synthesis of such a molecule would likely involve aza-Michael addition of Boc-piperazine to a suitable butenoic acid precursor. This type of conjugate addition is a powerful tool for carbon-nitrogen bond formation.

The potential applications of this compound are broad. In medicinal chemistry, it could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, piperazine derivatives have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. nih.govjgtps.com A related compound, trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid, is noted for its utility in the development of drugs targeting neurological disorders. The butenoic acid portion of the molecule also introduces chirality at the alpha-carbon, opening up possibilities for the development of stereoselective syntheses and the investigation of enantiomerically pure compounds, which is often critical for biological activity.

The presence of both a protected amine and a carboxylic acid makes this compound a valuable precursor for the synthesis of peptidomimetics and other complex molecular architectures. The ability to selectively deprotect the Boc group allows for subsequent functionalization, further expanding its synthetic utility.

Physicochemical Properties of a Related Compound: (E)-2-(4-Boc-piperazin-1-yl)-4-cyclohexyl-3-butenoic acid

| Property | Value | Reference |

| CAS Number | 890090-63-8 | epo.org |

| Molecular Formula | C19H32N2O4 | epo.org |

| Molecular Weight | 352.47 g/mol | epo.org |

Interactive Data Table: Key Functional Groups and Their Synthetic Potential

| Functional Group | Synthetic Potential | Relevant Reaction Types |

| Carboxylic Acid | Amide bond formation, esterification, reduction to alcohol | EDC/DCC coupling, Fischer esterification, LiAlH4 reduction |

| Vinyl Group | Michael addition, hydrogenation, epoxidation | Conjugate addition, catalytic hydrogenation, m-CPBA epoxidation |

| Boc-protected Amine | Stable to many reaction conditions, allows for selective deprotection | Acid-catalyzed cleavage (e.g., with TFA or HCl) |

| Free Piperazine Nitrogen | Nucleophilic substitution, acylation, alkylation, arylation | SN2 reactions, Schotten-Baumann reaction, Buchwald-Hartwig amination |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJMXILXWUNTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584663 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-78-9 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-ethenyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Boc Piperazin 1 Yl 3 Butenoic Acid

Established Synthetic Routes to 2-(4-Boc-piperazin-1-yl)-3-butenoic acid

The synthesis of the butenoic acid portion of the target molecule can be achieved through various established methods. One common approach is the conjugate addition, or Michael addition, of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netgoogle.comresearchgate.net In the context of our target molecule, this would involve the addition of the Boc-piperazine nucleophile to a suitable but-2-enoate derivative.

A plausible, though not explicitly documented, synthetic sequence could commence with a commercially available butenoic acid derivative. For example, an ester of 2-bromo-3-butenoic acid could react with N-Boc-piperazine in a nucleophilic substitution reaction to yield the desired product after hydrolysis of the ester.

| Plausible Reaction Step | Reactants | Reagents and Conditions | Product |

| Nucleophilic Substitution | Ethyl 2-bromo-3-butenoate, N-Boc-piperazine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate |

| Ester Hydrolysis | Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate | Aqueous base (e.g., NaOH), then acid workup | This compound |

This table presents a hypothetical reaction sequence based on established chemical principles.

The introduction of the tert-butoxycarbonyl (Boc) protected piperazine (B1678402) group is a crucial step in the synthesis. N-Boc-piperazine is a widely used building block in medicinal chemistry due to the stability of the Boc protecting group under various reaction conditions and its facile removal under acidic conditions. nih.govnih.gov

The nucleophilic nature of the secondary amine in N-Boc-piperazine allows for its addition to electrophilic centers. In the synthesis of the target molecule, the piperazine nitrogen attacks the C-2 position of a suitably activated butenoic acid precursor. The use of N-Boc-piperazine ensures that only one of the piperazine nitrogens reacts, preventing the formation of undesired bis-adducts. nih.gov The Boc group can be removed in a final step if the unprotected piperazine derivative is desired.

Precursors and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of the title compound relies on the availability and reactivity of key precursors and the stability of the intermediate compounds formed during the reaction sequence.

Piperazine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. acs.org The piperazine ring is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties to the final molecule. nih.gov

N-Boc-piperazine is a key intermediate, serving as the source of the piperazine moiety in the target molecule. Its synthesis is well-documented and can be achieved through several methods, including the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comrsc.orggoogle.com The use of N-Boc-piperazine allows for controlled, mono-functionalization of the piperazine ring. nih.gov

| Piperazine Derivative | CAS Number | Molecular Formula | Key Role in Synthesis |

| Piperazine | 110-85-0 | C₄H₁₀N₂ | Starting material for N-Boc-piperazine |

| N-Boc-piperazine | 57260-71-6 | C₉H₁₈N₂O₂ | Nucleophilic precursor for incorporation of the piperazine moiety nih.gov |

| 1,4-Di-Boc-piperazine-2-carboxylic acid | 181955-79-3 | C₁₅H₂₆N₂O₆ | A related chiral building block sigmaaldrich.com |

Butenoic acid and its derivatives are versatile precursors in organic synthesis. The presence of both a carboxylic acid and a carbon-carbon double bond allows for a wide range of chemical transformations. 3-Butenoic acid itself can be prepared through various methods, including the hydrolysis of 3-butenenitrile. researchgate.net

For the synthesis of the target compound, activated derivatives of butenoic acid are likely required. These can include esters of 2-halo-3-butenoic acids or Michael acceptors like esters of 2-oxo-3-butenoic acid. The choice of precursor will dictate the specific reaction conditions needed for the successful addition of the N-Boc-piperazine nucleophile.

| Butenoic Acid Precursor | CAS Number | Molecular Formula | Plausible Role in Synthesis |

| 3-Butenoic acid | 625-38-7 | C₄H₆O₂ | Basic scaffold for derivatization |

| Ethyl 2-bromo-3-butenoate | 22133-93-3 | C₆H₉BrO₂ | Electrophilic partner for nucleophilic substitution |

| Ethyl 2-oxo-3-butenoate | 609-17-6 | C₆H₈O₃ | Michael acceptor for conjugate addition |

Advanced Synthetic Approaches and Innovations

While traditional methods provide a solid foundation for the synthesis of this compound, modern synthetic chemistry offers innovative approaches that could potentially streamline the process. These include the use of catalytic systems to promote the key bond-forming reactions.

For instance, transition-metal catalysis could be employed for the cross-coupling of a piperazine derivative with a suitable butenoic acid precursor. Furthermore, the development of stereoselective methods would be of significant interest, as the C-2 position of the butenoic acid backbone is a chiral center. Enantioselective conjugate addition reactions, often utilizing chiral catalysts, are a prominent area of research and could be adapted for the asymmetric synthesis of the target molecule. researchgate.net The use of enzymatic catalysis could also offer a green and highly selective alternative for the synthesis of this and related chiral α-amino acid derivatives.

Catalytic Strategies in the Synthesis of this compound

Catalytic methods are central to the efficient synthesis of piperazine-containing molecules and complex amino acids. For the target compound, catalytic strategies can be applied to both the formation of the piperazine ring and the construction of the substituted butenoic acid backbone.

One relevant approach involves the catalytic reductive cyclization of dioximes to form the piperazine scaffold, which can be constructed from a primary amino group of an existing amino acid derivative. nih.govnih.gov This method allows for the conversion of a primary amine into a piperazine ring, offering a pathway to piperazine-modified amino acids. nih.gov Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) are often employed for such reductive cyclizations. nih.gov Another key catalytic step would be the formation of the C-N bond between the N-Boc-piperazine and the butenoic acid precursor. Transition-metal-catalyzed reactions, particularly those using palladium, are well-suited for allylic amination reactions.

Furthermore, the synthesis of piperazine itself, a key starting material, heavily relies on catalysis. Methods include the catalytic amination of monoethanolamine using catalysts composed of elements like Ni, Co, Mo, and Fe on an alumina (B75360) support. google.com The catalytic cyclocondensation of ethylenediamine (B42938) is another established industrial process. researchgate.net These catalytic processes underscore the importance of catalysis from the foundational building blocks to the final complex structure.

Stereoselective and Enantioselective Synthesis Techniques

Achieving stereochemical control at the C2 position is critical for producing enantiomerically pure this compound. This is a significant focus in medicinal chemistry, as the biological activity of chiral drugs often resides in a single enantiomer. nih.gov

Chiral Auxiliaries: A common strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com In this context, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a butenoic acid precursor. wikipedia.org The chiral environment created by the auxiliary would then direct the nucleophilic attack of N-Boc-piperazine to one face of the molecule, establishing the desired stereocenter. The auxiliary is subsequently cleaved to yield the chiral product.

Chiral Pool Synthesis: An alternative approach utilizes starting materials from the "chiral pool." For instance, the synthesis could begin with a naturally occurring, enantiomerically pure amino acid. rsc.org The group of Panda reported the synthesis of homochiral piperazines by the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org Similarly, novel C2-symmetric chiral piperazines have been synthesized from L-proline, which can then be used in asymmetric reactions. nih.gov

Asymmetric Catalysis: Enantioselective synthesis can also be achieved using a chiral catalyst. For example, asymmetric α-alkylation reactions catalyzed by chiral ammonium (B1175870) salts have been used to create quaternary stereogenic centers. nih.gov While the target molecule has a tertiary stereocenter, similar principles of asymmetric phase-transfer catalysis or transition-metal catalysis with chiral ligands could be applied to the enantioselective formation of the C-N or C-C bond at the α-position. The synthesis of chiral γ-butenolides, structurally related to the target, has been an area of active research, although an enantioselective radical-based reaction of 2,3-allenoic acids remains a challenge. digitellinc.com

One-Pot Synthetic Protocols

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. nih.govmdpi.com

MCRs like the Strecker and Ugi reactions are foundational in amino acid synthesis. nih.gov The Strecker reaction, which combines an amine, a carbonyl compound, and a cyanide source, is a classic method for producing α-amino acids. nih.gov While a direct application to the vinyl-containing target is complex, these MCRs provide a conceptual framework for the convergent assembly of the molecule's core components. More direct one-pot procedures often involve the in-situ formation of a reactive species. For example, a simplified one-pot synthesis of monosubstituted piperazines has been developed using an in-situ formed piperazine-1-ium cation, which then reacts with an electrophile. nih.gov

Comparative Analysis of Synthetic Efficiencies and Yields

Evaluation of Reaction Conditions and Reagents

The selection of appropriate reagents and conditions is paramount for maximizing yield and purity. This includes the choice of solvents, catalysts, temperature, and protecting groups. For the synthesis of the N-Boc-piperazine precursor, various methods exist. The traditional approach of reacting anhydrous piperazine with di-tert-butyl dicarbonate (Boc₂O) can lead to low yields due to the formation of the di-protected side product. nbinno.comchemicalbook.com An improved method involves forming a piperazine salt with acetic acid before acylation, which enhances selectivity. chemicalbook.com A highly efficient, three-step industrial method starting from diethanolamine (B148213) reports yields over 93.5%. nbinno.comgoogle.com

The conditions for the crucial C-N bond-forming step would vary depending on the mechanism. A Michael addition of N-Boc-piperazine to an activated butenoate derivative would typically be run under basic conditions, whereas a palladium-catalyzed allylic amination would require a specific ligand and solvent system to ensure high efficiency. The lithiation of N-Boc piperazine followed by trapping with an electrophile is another powerful method for C-functionalization, with yields ranging from 27-98% depending on the electrophile and reaction conditions (e.g., s-BuLi/TMEDA in Et₂O at -78 °C). whiterose.ac.uk

Below is a table summarizing conditions for key reaction types relevant to the synthesis of the target compound.

| Reaction Type | Reagents & Catalyst | Solvent | Temperature | Typical Yield | Ref |

| N-Boc Piperazine Synthesis | Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Acetic Acid | Toluene | Not specified | Improved Selectivity | chemicalbook.com |

| N-Boc Piperazine Synthesis | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia | Multiple steps | Mild conditions | >93.5% | nbinno.comgoogle.com |

| α-Lithiation/Trapping | N-Boc-N'-trityl piperazine, s-BuLi/TMEDA, Electrophile | Et₂O | -78 °C | 27-98% | whiterose.ac.uk |

| One-Pot Piperazine Synthesis | N-protected amino acid, Isocyanide, Aldehyde, etc. (Ugi-4CR) | Not specified | Not specified | 83-92% (overall) | rsc.org |

| Radical Cyclization | Unsaturated piperazine, 1,3-dicarbonyl, Mn(OAc)₃ | Acetic Acid | 65 °C | 20-81% | nih.gov |

| Reductive Amination | Piperazine derivative, Aldehyde, Reducing agent | Not specified | Not specified | Variable | nih.gov |

This table is interactive. Click on the headers to sort the data.

Challenges in Chemoselectivity and Product Isolation

Several challenges related to selectivity and purification must be addressed during the synthesis of this compound.

Chemoselectivity: A primary challenge in working with piperazine is achieving mono-functionalization. The two secondary amine groups have similar reactivity, often leading to mixtures of mono- and di-substituted products, along with unreacted starting material. researchgate.net This issue necessitates the use of a protecting group strategy or carefully controlled reaction conditions, such as using a large excess of piperazine. nih.gov The use of the Boc group on one nitrogen is the most common solution to ensure selective reaction at the other nitrogen. nih.gov Another challenge is the direct C-H functionalization of the piperazine ring, which is significantly more difficult than for other saturated heterocycles like piperidine (B6355638), often resulting in dehydrogenated products or side reactions. nih.gov

Product Isolation: The isolation and purification of piperazine derivatives can be complex. The basic nature of the nitrogen atoms can lead to difficulties in chromatographic purification. For the final target molecule, which contains both a basic piperazine moiety and an acidic carboxylic acid group, its amphoteric character can complicate extraction and purification procedures. The removal of byproducts from multicomponent reactions or unreacted starting materials from reactions requiring a large excess of one reagent (like piperazine) also presents a purification hurdle.

Protecting Group Strategies: Focus on the Boc Group in Piperazine Conjugates

The use of protecting groups is indispensable in the synthesis of complex molecules like this compound. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique stability profile. pinaunaeditora.com.brresearchgate.net

The primary role of the Boc group in piperazine chemistry is to temporarily block one of the two reactive nitrogen atoms. nih.gov This allows for selective functionalization of the unprotected nitrogen without the competing formation of the 1,4-disubstituted product. researchgate.netpinaunaeditora.com.br The Boc group is valued for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments (e.g., catalytic hydrogenation), making it compatible with many subsequent reaction steps. researchgate.netorganic-chemistry.org

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. pinaunaeditora.com.brfishersci.co.uk Its removal (deprotection) is typically achieved under acidic conditions, which cleaves the carbamate (B1207046). fishersci.co.uk Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent such as dioxane. pinaunaeditora.com.br Milder, alternative methods have also been developed to avoid using strong acids when other acid-sensitive functional groups are present in the molecule. fishersci.co.ukmdpi.com This acid-lability provides an orthogonal deprotection strategy when other protecting groups, such as the base-labile Fmoc group, are used elsewhere in the molecule. organic-chemistry.org

Boc-Deprotection Methodologies in Downstream Synthesis

The removal of the tert-butoxycarbonyl (Boc) protecting group from the piperazine nitrogen in derivatives of this compound is a critical step in their downstream functionalization. The choice of deprotection methodology is paramount to ensure the integrity of the core molecule, particularly the butenoic acid moiety which contains both a carboxylic acid and a carbon-carbon double bond. These functional groups can be sensitive to harsh reaction conditions. Methodologies for Boc deprotection are diverse, ranging from strongly acidic conditions to milder catalytic and basic alternatives.

The most common approach for Boc group cleavage is through acidolysis. nih.gov Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. nih.govjgtps.com These reagents protonate the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide and the free piperazine. While effective, the high acidity of these reagents necessitates careful consideration of potential side reactions, such as isomerization or addition to the double bond of the butenoic acid chain. The selection of solvent, temperature, and reaction time can be optimized to minimize such undesired outcomes.

In instances where the substrate is sensitive to strong acids, milder deprotection techniques are available. One such method involves the use of oxalyl chloride in methanol. nih.gov This system provides a less acidic environment for the removal of the Boc group and can be performed at room temperature, offering a greater degree of functional group tolerance. nih.gov The reaction is reported to be effective for a wide range of N-Boc protected amines, including those on heterocyclic systems. nih.gov

Alternative conditions that avoid strong acids altogether include basic and thermolytic methods. While less common for simple Boc-amines, basic conditions using reagents like sodium t-butoxide in a wet solvent have been reported for the deprotection of certain N-Boc compounds. nih.gov Thermal deprotection, either neat or in a high-boiling solvent, can also effect Boc cleavage, although the high temperatures required may not be compatible with all substrates. nih.gov The suitability of these methods for this compound would require empirical validation to ensure the stability of the butenoic acid moiety.

The following table summarizes various methodologies that can be considered for the Boc-deprotection step in the downstream synthesis involving this compound, along with pertinent details regarding their application.

Interactive Data Table: Boc-Deprotection Methodologies

| Reagent(s) | Solvent(s) | Temperature | Key Considerations |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and efficient method. nih.gov Potential for acid-catalyzed side reactions with the butenoic acid moiety. |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate (B1210297), Methanol | Room Temperature | Widely used, can be sourced as a solution in various organic solvents. nih.govjgtps.com |

| Oxalyl chloride | Methanol | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. nih.gov |

| Sodium t-butoxide | Tetrahydrofuran (THF) / Water | Reflux | Basic conditions, may offer an alternative for acid-labile compounds. nih.gov |

| Thermal Conditions | High-boiling solvent or neat | High Temperature | Avoids acidic or basic reagents but may not be suitable for thermally sensitive molecules. nih.gov |

Chemical Transformations and Reactivity of 2 4 Boc Piperazin 1 Yl 3 Butenoic Acid

Reactivity Profiles of the Butenoic Acid Moiety

The butenoic acid portion of the molecule contains two key reactive sites: the carbon-carbon double bond (olefin) and the carboxylic acid group. These sites can be selectively targeted to produce a variety of derivatives.

Olefinic Transformations (e.g., Oxidation, Hydrogenation)

The vinyl group in 2-(4-Boc-piperazin-1-yl)-3-butenoic acid is susceptible to various transformations, including oxidation and hydrogenation, which lead to the formation of saturated or functionalized derivatives.

Hydrogenation: The selective hydrogenation of the carbon-carbon double bond can be achieved using various catalytic systems. For instance, palladium on carbon (Pd/C) is an effective catalyst for the hydrogenation of vinyl groups under mild conditions, such as room temperature and atmospheric pressure of hydrogen gas. mdpi.com This reaction would convert this compound to its saturated analogue, 2-(4-Boc-piperazin-1-yl)butanoic acid. The choice of catalyst is crucial to ensure chemoselectivity, avoiding the hydrogenolysis of other functional groups. While precious metals are commonly used, copper(I)/N-heterocyclic carbene complexes have also been shown to be effective for the hydrogenation of α,β-unsaturated carboxylic acid derivatives. rsc.org

Table 1: Representative Catalysts for Olefin Hydrogenation

| Catalyst System | Description | Potential Outcome |

| Pd/C, H₂ | Palladium on carbon with hydrogen gas | Selective reduction of the C=C double bond to a C-C single bond. |

| Pt black, H₂O₂ | Platinum black with hydrogen peroxide | Can be used for oxidation of allylic alcohols to α,β-unsaturated carbonyls, but under different conditions, platinum catalysts are used for hydrogenation. rsc.orgillinois.edu |

| Copper(I)/NHC | Copper(I)/N-heterocyclic carbene complex | Homogeneous catalysis for the hydrogenation of enoates and enamides. rsc.org |

| Gold Nanoparticles/Piperazine (B1678402) | Gold nanoparticles activated by piperazine | Can perform selective hydrogenation via heterolytic cleavage of H₂. rsc.org |

Oxidation: The olefinic bond can undergo oxidation to introduce new functional groups. A common transformation is dihydroxylation, which converts the double bond into a vicinal diol. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). khanacademy.orgresearchgate.netyoutube.com The reaction with OsO₄, often used in catalytic amounts with a co-oxidant, typically results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. khanacademy.orgyoutube.com Another approach involves the use of hypervalent iodine reagents, such as PhI(OTf)₂, which can lead to oxidative cyclization of β,γ-unsaturated carboxylic acids to form furan-2-ones. organic-chemistry.org

Carboxylic Acid Derivatizations (e.g., Amidation, Esterification)

The carboxylic acid functionality is a versatile handle for creating a wide range of derivatives, most notably amides and esters.

Amidation: The carboxylic acid can be coupled with a variety of amines to form amide bonds. This transformation typically requires the activation of the carboxylic acid, which can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For example, the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid has been successfully demonstrated. nih.gov Similarly, this compound can be reacted with various primary or secondary amines to generate a library of amide derivatives.

Esterification: Esterification of the carboxylic acid can be accomplished through several methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. The synthesis of ethyl 4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinecarboxylate has been achieved by reacting the corresponding carboxylic acid with ethyl chloroformate in the presence of a base. semanticscholar.org

Table 2: Common Reagents for Carboxylic Acid Derivatization

| Transformation | Reagents | Product |

| Amidation | Amine, EDC, HOBt | Amide |

| Amidation | Amine, DCC, DMAP | Amide |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Esterification | Alkyl Halide, Base | Ester |

Transformations Involving the Piperazine Core

The piperazine ring itself offers opportunities for further functionalization, particularly at the nitrogen atoms.

Modifications and Functionalizations of the Piperazine Nitrogen Atoms

The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen is readily removable under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. mdpi.com This deprotection unmasks the secondary amine, which can then undergo a variety of functionalization reactions.

N-Alkylation and N-Arylation: The newly exposed secondary amine can be alkylated using alkyl halides or via reductive amination. mdpi.com For instance, reaction with an alkyl bromide in the presence of a base like potassium carbonate can introduce an alkyl substituent. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide. mdpi.com

Heterocyclic Ring Modifications and Substitutions

While modifications of the piperazine nitrogen atoms are more common, transformations involving the carbon skeleton of the piperazine ring or the formation of new fused ring systems are also possible. For example, piperazine-containing compounds can be used as scaffolds to synthesize more complex bicyclic or polycyclic structures. Radical cyclization reactions mediated by reagents like manganese(III) acetate (B1210297) can be employed to construct dihydrofuran rings fused to a piperazine-containing fragment. nih.gov Furthermore, intramolecular cyclization reactions can lead to the formation of bicyclic piperazinone derivatives. nih.govbohrium.com

Post-Synthetic Modifications of this compound Derivatives

Derivatives of this compound can undergo further chemical modifications to generate a diverse range of compounds with potentially interesting biological activities.

A notable example of post-synthetic modification is the derivatization of piperazinyl amides. In a study involving piperazinyl amides of 18β-glycyrrhetinic acid, after deprotection of the Boc group, the free piperazine nitrogen was acylated with m-fluorobenzoyl chloride to yield a novel unsymmetrical amide. nih.gov This demonstrates that after the initial derivatization of the carboxylic acid and deprotection of the piperazine, the newly freed nitrogen atom serves as a reactive handle for introducing additional diversity into the molecule. This strategy allows for the creation of extensive compound libraries from a common intermediate.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is governed by the interplay of its three primary functional groups: the α,β-unsaturated carboxylic acid, the piperazine ring, and the tert-butoxycarbonyl (Boc) protecting group. Mechanistic investigations into the reactions of this compound and its analogues reveal detailed insights into the transition states, intermediates, and kinetic and thermodynamic factors that control its chemical transformations. The principal reaction pathways involve the conjugated system of the butenoic acid, the nucleophilic character of the piperazine nitrogen, and the lability of the Boc group under acidic conditions.

Reactions at the α,β-Unsaturated System

The carbon-carbon double bond conjugated to the carboxylic acid is an electron-deficient system, making it susceptible to both nucleophilic (conjugate or Michael addition) and electrophilic additions.

Michael Addition: The 1,4-conjugate addition of nucleophiles, known as the Michael reaction, is a key transformation for α,β-unsaturated carbonyl compounds. masterorganicchemistry.comresearchgate.netwikipedia.org For this compound, the reaction with a nucleophile (Nu⁻) would proceed via attack at the β-carbon (C4), which is rendered electrophilic by the electron-withdrawing carboxylic acid group.

The mechanism involves the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated to yield the final adduct. The regioselectivity for β-addition is driven by the formation of this thermodynamically stable enolate intermediate, as opposed to the kinetically controlled 1,2-addition to the carbonyl group which is generally less favorable for weaker nucleophiles. masterorganicchemistry.com

Kinetic studies on analogous systems, such as acrylic acid, provide insight into the energetics of this process. For the self-Michael addition of acrylic acid, which leads to dimerization and oligomerization, the activation energy has been determined to be approximately 98.0 kJ/mol. researchgate.net The reaction follows a complex rate law, indicating that the mechanism can be influenced by multiple factors including reactant concentration and the nature of the solvent. researchgate.net

Table 1: Kinetic Data for Michael Addition of Thiols to α,β-Unsaturated Carbonyls

This table presents second-order rate constants (k₂) for the reaction of various α,β-unsaturated carbonyl compounds with N-acetylcysteine (N-Ac-Cys), illustrating the influence of the acceptor's structure on reactivity. The data is adapted from studies on related Michael acceptors and provides a basis for understanding the reactivity of the butenoic acid moiety.

| Michael Acceptor | Rate Constant (k₂, M⁻¹s⁻¹) | Relative Reactivity |

|---|---|---|

| Acrolein | 186 | High |

| Crotonaldehyde | 1.59 | Moderate |

| Cyclopentenone | 0.52 | Low |

Electrophilic Addition: The double bond can also undergo electrophilic addition. In the presence of an electrophile (E⁺), such as a halogen or a protic acid, the π-electrons of the alkene attack the electrophile. researchgate.netnsf.govresearchgate.net This is typically the rate-determining step and results in the formation of a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this addition is governed by the stability of the resulting carbocation. The substituent at the α-position (the Boc-piperazinyl group) and the carboxylic acid at the α-position will influence the charge distribution and stability of this intermediate. Electron-donating groups stabilize the carbocation, while electron-withdrawing groups destabilize it. ponder.ingunizin.org A subsequent attack by a nucleophile completes the addition.

Computational studies on the electrophilic addition of HCl to 1,3-butadiene (B125203) have shown that such reactions can be accurately modeled to predict product ratios, highlighting the power of theoretical chemistry in understanding these mechanisms. numberanalytics.com Similarly, the influence of solvent on the reaction rate of electrophilic additions has been demonstrated through molecular dynamics simulations. numberanalytics.com

Reactions Involving the Carboxylic Acid

The carboxylic acid moiety is a site for classic acid-base chemistry and can be converted into a variety of derivatives, most notably amides.

Amide Bond Formation: The coupling of the carboxylic acid with an amine to form an amide bond is a cornerstone of synthetic chemistry. researchgate.net These reactions typically require the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.govnih.gov

The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile. The driving force for the reaction is the formation of a stable urea (B33335) byproduct and the desired amide.

Table 2: Yields of Amide Coupling Reactions with N-Boc-piperazine Derivatives

This table shows the yields for the synthesis of various amide derivatives from carboxylic acids and piperazine derivatives under different coupling conditions. The data, from related systems, illustrates the efficiency of common coupling protocols.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield (%) |

|---|---|---|---|---|

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU, DIPEA | DMF | 38 |

| Naproxen | 4-t-Butylaniline derivative | EDC, HOBt, DIPEA | DCM | 57 |

| Boc-Proline | Biphenylamine | EDC, HOBt, DIPEA | DCM | 75 |

| Chromone-2-carboxylic acid | Phenylpiperazine | EDC.HCl, DMAP | DCM | High (not specified) |

Reactivity of the N-Boc-piperazine Moiety

The N-Boc-piperazine group has two key reactive features: the nucleophilicity of the unprotected nitrogen and the acid-lability of the Boc protecting group.

N-Arylation/N-Alkylation: The secondary amine of the piperazine ring is nucleophilic and can participate in substitution reactions with electrophiles such as aryl or alkyl halides. Copper-catalyzed cross-coupling reactions, like the Ullmann condensation, are effective for the N-arylation of N-Boc-piperazine with aryl iodides. researchgate.net Mechanistically, these reactions are thought to involve an oxidative addition of the copper(I) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Boc Group Removal (Deprotection): The Boc group is designed to be stable to many reaction conditions but readily cleaved under acidic conditions. The mechanism of deprotection is initiated by protonation of one of the carbonyl oxygens of the Boc group. This is followed by the fragmentation of the protonated carbamate (B1207046) to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation is then typically scavenged by a nucleophile or eliminated to form isobutylene. This selective lability is a cornerstone of its use in multistep synthesis. algoreducation.com

Synthetic Utility and Scaffold Design of 2 4 Boc Piperazin 1 Yl 3 Butenoic Acid

2-(4-Boc-piperazin-1-yl)-3-butenoic acid as a Versatile Organic Building Block

The utility of this compound as a versatile organic building block stems from the orthogonal reactivity of its constituent functional groups. The Boc-protected piperazine (B1678402) provides a stable, yet readily deprotectable, secondary amine. The carboxylic acid and the α,β-unsaturated system offer sites for a wide range of chemical transformations. This combination allows for its sequential and controlled incorporation into more elaborate molecular frameworks.

The strategic placement of reactive sites on this compound facilitates its use in the stepwise assembly of complex molecules. The piperazine ring itself is a key component in many bioactive compounds, often serving as a linker or a scaffold to orient pharmacophoric groups correctly for interaction with biological targets. nih.gov The synthesis of complex macrocycles and other constrained systems can be achieved using piperazine-containing building blocks. For example, the synthesis of piperazine-containing macrocycles has been demonstrated through one-pot cyclization/imine formation followed by reduction, although the inherent preference of the piperazine ring for a chair conformation can influence the feasibility and outcome of such reactions.

The butenoic acid portion of the molecule offers additional handles for complexity generation. The carboxylic acid can be converted into a wide range of functional groups, such as amides, esters, and ketones. The α,β-unsaturated system is a classic Michael acceptor, allowing for the conjugate addition of various nucleophiles, and can also participate in cycloaddition reactions or be subjected to reduction. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, extending the molecular framework. For instance, the synthesis of piperazine-substituted dihydrofurans has been achieved through radical cyclizations of related acryloyl-substituted piperazines with 1,3-dicarbonyl compounds. This demonstrates how the unsaturated portion can be used to construct new heterocyclic rings attached to the piperazine core.

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of structurally related compounds for high-throughput screening. Building blocks with multiple, orthogonally protected functional groups are highly desirable for this purpose. This compound is well-suited for library synthesis due to its distinct reactive sites.

The general strategy for creating piperazine-based combinatorial libraries often involves a multi-step synthetic sequence where the piperazine core is sequentially functionalized. For example, a common approach involves:

Amide Bond Formation: The carboxylic acid of the butenoic acid moiety can be coupled with a diverse library of amines to generate a first generation of amide derivatives. This reaction is typically efficient, often using standard coupling reagents like EDC.HCl and HOBt.

Boc-Deprotection: The Boc group on the piperazine nitrogen can be removed under acidic conditions, revealing a secondary amine.

N-Functionalization: The newly exposed amine can then be reacted with a second library of building blocks, such as acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), to introduce further diversity.

This systematic approach allows for the creation of large, focused libraries around the 2-(piperazin-1-yl)-3-butenoic acid scaffold. The piperazine amide motif is a key feature in many biologically active series, and exploring substituents on both the aromatic (from the butenoic acid side) and piperazine sides can lead to a better understanding of structure-activity relationships (SAR).

Design and Synthesis of Derivatives and Analogs of this compound

The design and synthesis of derivatives and analogs of the title compound are driven by the need to explore chemical space and optimize properties such as potency, selectivity, and pharmacokinetic profiles. The inherent modularity of the scaffold allows for systematic structural modifications.

Structural diversification can be achieved by modifying each of the three key components of the molecule: the piperazine ring, the butenoic acid backbone, and the protecting group.

Piperazine Ring Modification: While the parent compound has an unsubstituted piperazine ring (beyond the N-Boc group), analogs can be synthesized using piperazines with substituents on the carbon atoms. The synthesis of C-substituted piperazines is a significant area of research aimed at expanding the chemical diversity of this privileged scaffold. nih.gov For instance, palladium-catalyzed methods have been developed for the modular synthesis of highly substituted piperazines from various diamine components and propargyl units, offering high regio- and stereochemical control.

Butenoic Acid Chain Modification: The vinyl group of the butenoic acid can be modified. For example, analogs with different substituents at the β- or γ-positions can be synthesized to probe steric and electronic effects. The double bond can also be reduced to provide the corresponding saturated butanoic acid derivative.

Amide and Ester Derivatives: The carboxylic acid is a prime handle for diversification. A common strategy is the synthesis of a wide range of amides and esters. In one study, piperazinyl amides of 18β-glycyrrhetinic acid were successfully prepared, demonstrating the feasibility of coupling bulky carboxylic acids with N-Boc-piperazine. nih.gov This highlights how the N-Boc-piperazine fragment from a molecule like ours can be appended to complex natural products.

A table of potential diversification points is provided below.

| Diversification Point | Potential Modifications | Synthetic Approach |

| Piperazine N-4 | Removal of Boc, followed by acylation, sulfonation, alkylation, arylation | Acidic deprotection; reaction with acyl halides, sulfonyl chlorides, alkyl halides, or aryl halides (e.g., Buchwald-Hartwig coupling) |

| Carboxylic Acid | Amide formation, ester formation, reduction to alcohol | Amine coupling (e.g., EDC/HOBt), esterification (e.g., Fischer), reduction (e.g., LiAlH₄) |

| Vinyl Group | Conjugate addition, cycloaddition, reduction, epoxidation | Michael addition with nucleophiles, Diels-Alder reactions, catalytic hydrogenation, oxidation with peroxy acids |

| Piperazine C-atoms | Introduction of alkyl, aryl, or functionalized substituents | Synthesis starting from C-substituted piperazine precursors |

Substituents on both the piperazine ring and the butenoic acid chain can significantly influence the molecule's chemical properties and reactivity.

Effect of N-4 Substituent: The Boc protecting group is an electron-withdrawing group that decreases the nucleophilicity of the N-4 nitrogen. Upon its removal, the resulting secondary amine is a potent nucleophile and a base. The nature of the substituent subsequently placed at this position will dictate the piperazine ring's electronic properties. An electron-donating group will increase the nucleophilicity of the N-1 nitrogen, while a strong electron-withdrawing group (e.g., a sulfonyl group) will decrease it.

Reactivity of the α,β-Unsaturated System: The reactivity of the butenoic acid moiety as a Michael acceptor is influenced by the substituents on the double bond. Electron-withdrawing groups on the vinyl moiety will enhance its electrophilicity, making it more susceptible to conjugate addition. Conversely, electron-donating groups will decrease its reactivity. The rate of aza-Michael additions to similar (E)-4-aryl-4-oxo-2-butenoic acid amides has been shown to correlate with Hammett substituent constants, where electron-withdrawing substituents on the aryl ring increase the reaction rate.

Acidity of the Carboxylic Acid: The pKa of the carboxylic acid will be influenced by the electronic nature of the piperazine substituent at the α-position. The nitrogen atom's proximity will have an electron-withdrawing inductive effect, which may be modulated by the group on N-4.

The table below shows examples of related α,β-unsaturated carbonyl compounds and their reactivity.

| Compound | Reactant | Product Type | Citation |

| (E)-4-Aryl-4-oxo-2-butenoic acid phenylamides | Piperidine (B6355638) | β-Adduct (Aza-Michael Addition) | |

| α,β-Unsaturated Esters/Ketones | tert-Butyl carbamate (B1207046) / NaOCl·5H₂O | N-Boc-Aziridine | |

| α,β-Unsaturated Esters/Enones | Poly(methylhydrosiloxane) / NHC-CuCl catalyst | Saturated Ester/Enone (1,4-Reduction) | |

| (E)-α,β-Unsaturated Carboxylic Acids | Oxone® / Sodium Halide | (E)-β-Halostyrene (Halodecarboxylation) |

Incorporation into Privileged Scaffolds and Heterocyclic Systems

The piperazine ring is itself a privileged scaffold, a structural motif that is frequently found in compounds active against a range of biological targets. nih.gov Therefore, this compound is, by its nature, a building block for constructing molecules containing a privileged core. Its synthetic utility lies in its ability to be readily incorporated into or used as a starting point for the synthesis of more complex heterocyclic systems.

The reactive handles on the butenoic acid moiety are key to this application. The vinyl group and the carboxylic acid can participate in a variety of cyclization reactions to form new rings fused to or appended to the piperazine scaffold. For example, the reaction of piperazine-substituted acryloyl derivatives with 1,3-dicarbonyls, mediated by Mn(OAc)₃, leads to the formation of dihydrofuran rings. This demonstrates a pathway where the unsaturated acyl portion of a molecule similar to the title compound can be converted into a new heterocyclic system.

Furthermore, the carboxylic acid can be used as an anchor point to attach the entire molecule to other pre-existing heterocyclic scaffolds. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry for this purpose. For instance, piperazine amides have been synthesized by reacting carboxylic acids with various substituted piperazines to create compounds with anti-trypanosomal activity. In a similar fashion, this compound can be coupled to a variety of amino-functionalized heterocyclic cores, thus decorating them with the piperazine-butenoic acid motif.

The synthesis of piperazine-containing drugs often involves the coupling of an N-Boc-piperazine unit to a heterocyclic aromatic system via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. nih.gov After such a coupling, the butenoic acid part of the title compound would remain available for further synthetic manipulations, including intramolecular cyclizations to form bicyclic or bridged systems.

Limited Publicly Available Data on the Synthetic Utility and Scaffold Design of this compound in Peptidomimetics

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a notable absence of specific research detailing the synthetic utility and scaffold design of the chemical compound This compound for its integration into peptidomimetics and as an amino acid analogue.

Extensive searches for scholarly articles, patents, and conference proceedings did not yield any dedicated studies or detailed research findings on the incorporation of this specific molecule into peptide-based scaffolds or its application as a non-natural amino acid. The available scientific literature focuses on other, structurally related Boc-piperazine derivatives, but not on the vinyl-substituted butenoic acid .

Due to the lack of specific data on the use of This compound in peptidomimetic design and synthesis, it is not possible to provide an in-depth article with detailed research findings, data tables, or a discussion of its role as an amino acid analogue as requested. The scientific community has not, to date, published research that would allow for a thorough and accurate analysis of this compound within the specified context.

Therefore, the section on its integration into peptidomimetics and amino acid analogues cannot be substantiated with the required scientific evidence.

Medicinal Chemistry and Pharmacological Research on 2 4 Boc Piperazin 1 Yl 3 Butenoic Acid Derivatives

Strategic Utility in Drug Discovery and Pharmaceutical Development

The unique structure of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid derivatives makes them valuable in the design and synthesis of new therapeutic agents. chemimpex.com The piperazine (B1678402) moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs targeting a variety of diseases. nih.gov Its presence can enhance a molecule's potential as a building block for bioactive compounds, particularly in the fields of neurology and oncology. chemimpex.com

The this compound framework serves as a critical intermediate and building block in the synthesis of more complex pharmaceutical agents. chemenu.comchemimpex.com Its structure allows researchers to perform various chemical transformations, enabling the creation of novel compounds with tailored properties. chemimpex.com The piperazine ring itself is a core structure in many approved drugs, and studies have shown that incorporating it into a single structural framework with other ring systems can enhance biological activity. mdpi.comchemenu.com For instance, the piperazine scaffold is central to the structure of drugs like imatinib, an anticancer agent, and sildenafil. nih.gov The reactivity and stability of derivatives like trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid make them ideal candidates for drug formulation and optimization processes. chemimpex.comchemimpex.com

Derivatives built upon the piperazine scaffold have been shown to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govrsc.org The piperazine nucleus can act as a basic and hydrophilic group to optimize pharmacokinetic properties or as a scaffold to correctly position other functional groups for interaction with target macromolecules. mdpi.com Research has explored piperazine-containing compounds for their activity against numerous targets, such as dopamine (B1211576) (D2, D3), serotonin (B10506) (5-HT1A, 5-HT2A), and histamine (B1213489) (H3) receptors. rsc.org For example, certain piperazine derivatives have been designed as multi-target ligands with affinities for D2, 5-HT1A, and 5-HT2A receptors, which is a strategy employed in the development of potential antipsychotics. rsc.org This multi-receptor mechanism is a key area of investigation for treating complex neurological disorders. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided critical insights into the structural features necessary for potent and selective interaction with various pharmacological targets. rsc.orgnih.gov

SAR studies have demonstrated that modifications to different parts of the piperazine scaffold can dramatically alter biological activity and selectivity.

Substitution on the Piperazine Ring: In a series of prazosin-related compounds targeting alpha-adrenoreceptors, replacing the piperazine ring with dialkylpiperazine moieties led to compounds with high affinity and selectivity. nih.gov The stereochemistry of these substitutions was critical, suggesting the presence of a well-defined lipophilic binding pocket on the α1-adrenoreceptor surface. nih.gov

The Amide Linker and Terminal Groups: In a series of dopamine D3 receptor ligands, the amide linker was found to be crucial for high-affinity binding. nih.gov Replacing the carbonyl group in the linker with an amine dramatically reduced binding affinity at D3 receptors by over 100-fold, providing a clear point of separation between the SAR at D2 and D3 receptors. nih.gov

Terminal Aryl Groups: For inhibitors of human Equilibrative Nucleoside Transporters (ENTs), modifications to the terminal aryl groups significantly impacted potency and selectivity. A study of analogues of FPMINT, a piperazine-containing ENT inhibitor, revealed that subtle changes to the N-naphthalene and fluorophenyl moieties could switch a compound from being non-inhibitory to a selective inhibitor of either ENT1 or ENT2. frontiersin.org

The following table details the SAR for a series of FPMINT analogues, illustrating how changes in the R1 (fluorophenyl) and R2 (naphthalene) moieties affect their inhibitory activity on ENT1 and ENT2.

| Compound | R1 Moiety | R2 Moiety | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|---|

| FPMINT | 2-Fluorophenyl | Naphthalen-2-yl | 5.02 | 0.51 | ENT2 (~10-fold) |

| 2a | Phenyl | Naphthalen-2-yl | 104.92 | No Inhibition | ENT1 |

| 2b | Phenyl | Naphthalen-1-yl | 12.68 | 2.95 | ENT2 (~4-fold) |

| 3a | 2,4-Difluorophenyl | Naphthalen-2-yl | No Inhibition | No Inhibition | None |

| 3b | 2,4-Difluorophenyl | Naphthalen-1-yl | 1.65 | No Inhibition | ENT1 |

| 3c | 2,6-Difluorophenyl | Naphthalen-1-yl | 2.38 | 0.57 | ENT2 (~4-fold) |

Data sourced from Tang et al., 2022. frontiersin.org

Knowledge gained from SAR studies enables the rational design of new compounds with improved properties. This can involve enhancing potency, increasing selectivity for a specific target, or improving pharmacokinetic characteristics.

Bioisosteric Replacement: In the development of acetyl-CoA carboxylase (ACC) inhibitors, the Boc group on the piperazine was identified as a potential liability. nih.gov Through rational design, researchers identified fluorine-substituted tert-butoxycarbonyl groups (F-Boc and triF-Boc) as acid-stable bioisosteres for the Boc group. This modification led to the discovery of an advanced analogue with potent inhibitory activity and the ability to reduce fatty acid synthesis in vivo after oral administration. nih.gov

Optimizing Selectivity: Intensive drug design efforts have been key to discovering high-affinity and selective D3 receptor antagonists. nih.gov By modifying the 2,3-di-chloro- and 2-methoxy-phenyl piperazine classes of compounds, researchers identified some of the most D3-selective compounds to date, with over 400-fold selectivity against the D2 receptor subtype. nih.gov This high selectivity is crucial for developing research tools and potential medications that avoid the side effects associated with nonselective D2 antagonists. nih.gov

Investigation of Specific Pharmacological Targets and Therapeutic Areas

Derivatives of this compound have been investigated across a multitude of therapeutic areas, reflecting the versatility of the piperazine scaffold.

Neuropsychiatric Disorders: A significant area of research involves targeting dopamine and serotonin receptors for the treatment of conditions like schizophrenia. rsc.org Multi-target piperazine derivatives have been developed with specific affinity profiles for D2, 5-HT1A, and 5-HT2A receptors. One such compound, 3w, not only showed this desired receptor profile but also demonstrated antipsychotic-like activity in animal models, reversing behaviors induced by apomorphine (B128758) and MK-801, with a reduced liability for common side effects like catalepsy and weight gain. rsc.org Other studies have focused on developing highly selective D3 receptor antagonists as potential treatments for drug addiction. nih.govnih.gov

Metabolic Diseases: Piperazine derivatives have been synthesized as potent inhibitors of acetyl-CoA carboxylase (ACC1/2). nih.gov ACC is a key enzyme in the regulation of fatty acid metabolism, making it an attractive target for therapies aimed at obesity, diabetes, and related metabolic disorders.

Oncology: The piperazine scaffold is present in numerous anticancer agents. nih.gov For example, 1-benzhydryl-piperazine was used as a cap group in the design of novel histone deacetylase (HDAC) inhibitors. mdpi.com Several of these compounds showed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and were found to induce apoptosis. mdpi.com

Infectious Diseases and Other Areas: The piperazine heterocycle has been incorporated into molecules with a wide range of other biological activities, including antibacterial, anticonvulsant, and antiviral properties. nih.govjgtps.com

The following table summarizes selected examples of piperazine derivatives, their pharmacological targets, and their potential therapeutic applications.

| Derivative Class | Pharmacological Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| (4-Piperidinyl)-piperazines | Acetyl-CoA Carboxylase (ACC1/2) | Metabolic Diseases (e.g., obesity, diabetes) | nih.gov |

| Heterocycle Piperazine Derivatives (e.g., 3w) | Dopamine D2, Serotonin 5-HT1A/2A Receptors | Neuropsychiatric Disorders (e.g., schizophrenia) | rsc.org |

| Phenyl Piperazine Carboxamides | Dopamine D3 Receptor (selective antagonists) | Neuropsychiatric Disorders (e.g., addiction) | nih.govnih.gov |

| 1-Benzhydryl-piperazines | Histone Deacetylases (HDACs) | Oncology (e.g., breast cancer) | mdpi.com |

| Prazosin-related Dialkylpiperazines | α1-Adrenoreceptors | Hypertension | nih.gov |

| FPMINT Analogues | Equilibrative Nucleoside Transporters (ENT1/2) | Oncology, Cardiovascular Disease | frontiersin.org |

Research in Neurological Disorders and CNS-Active Agents

The piperazine scaffold is a key structural motif in the development of agents targeting the central nervous system (CNS). silae.it Derivatives are investigated for a range of neurological conditions, including anxiety and epilepsy. silae.it The versatility of the piperazine ring allows for substitutions that can modulate the pharmacological activity of the resulting molecules. Research has explored how modifications to this core structure influence interactions with various CNS targets, leading to the development of compounds with potential therapeutic applications for complex neurological disorders. silae.itnih.govmdpi.com For instance, certain piperazine analogues have been identified as agonists at 5-HT1A receptors, a target implicated in anxiety and depressive disorders. silae.it Other research has focused on developing piperazine-based cholinesterase inhibitors to improve learning and memory. nih.gov

Table 1: Piperazine Derivatives in Neurological Disorder Research

| Compound Class | Neurological Target/Disorder | Research Focus | Reference |

|---|---|---|---|

| Trifluoromethylphenylpiperazine | 5-HT1A Receptor / Anxiety | Agonist activity | silae.it |

| Biphenyl-3-oxo-1,2,4-triazine linked piperazines | Cholinesterase / Memory | Enzyme inhibition | nih.gov |

A significant area of research for piperazine derivatives is the modulation of dopamine receptors (DRs), which are crucial in various neurological functions and are implicated in several disorders. nih.gov The dopamine D3 receptor, in particular, has been a target for developing treatments related to the behavioral effects of psychomotor stimulants. nih.gov

Synthetic studies have established structural requirements for high-affinity binding to D3 receptors. These often include a 2,3-dichlorophenylpiperazine moiety linked to an arylamide group via a butyl chain. nih.govcapes.gov.br To optimize properties like lipophilicity and conformational flexibility, researchers have synthesized novel ligands incorporating unsaturated alkyl linkers (butenyl or butynyl) and various heteroaromatic substitutions. nih.gov These modifications have yielded a range of compounds with D3 binding affinities (Ki) from the low nanomolar to the micromolar range and varying degrees of selectivity over the D2 receptor. nih.gov Similarly, other studies have investigated piperazine and piperidine (B6355638) analogs as selective antagonists for the dopamine D4 receptor, exploring how the distance between key pharmacophoric features affects affinity and selectivity. nih.gov

Table 2: Research Findings on Dopamine Receptor Modulators

| Compound Series | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl, butynyl)arylcarboxamides | Dopamine D3 | Binding affinities (Ki) ranged from 0.6 to 1080 nM, with D3/D2 selectivity from 2 to 97. | nih.gov |

| N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides | Dopamine D3 | 2,3-dichlorophenyl derivatives showed a D3 affinity (Ki) of 31 nM. | capes.gov.br |

Oncological Research and Related Enzyme Inhibition

Piperazine derivatives are actively investigated for their potential as anticancer agents. mdpi.com The piperazine ring is a component of several approved anticancer drugs and is a common scaffold in the design of new antiproliferative compounds. mdpi.com Research has demonstrated that derivatives such as 4-acyl-1-phenylaminocarbonyl-2-substituted piperazines exhibit cytotoxic activity against breast cancer cell lines. mdpi.com Studies have shown that specific structural features, like a 2-phenyl-piperazine core with a Boc group at the N-4 position and an aryl urea (B33335) function at N-1, can enhance cytotoxic and selective anticancer activity. mdpi.com Other piperazine derivatives have been found to induce apoptosis in human liver cancer cells by activating both extrinsic and intrinsic apoptotic signaling pathways. nih.gov

Table 3: Piperazine Derivatives in Oncological Research

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine derivatives | Breast Cancer (MCF-7) | Cytotoxicity with IC50 values < 20 µM. | mdpi.com |

| (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone | Liver Cancer | Induction of apoptosis through extrinsic and intrinsic pathways. | nih.gov |

The AKT (protein kinase B) signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Consequently, inhibiting this pathway is a major strategy in oncology drug development. nih.gov While rash is a common dose-limiting toxicity for many AKT inhibitors, research is focused on creating more selective inhibitors to improve the safety profile. nih.gov One approach involves designing isozyme-selective inhibitors. For example, research has demonstrated that inhibiting the Akt2 isozyme may be a key driver for keratinocyte apoptosis, which is linked to skin toxicity. nih.gov This has prompted the search for new inhibitors with greater selectivity for Akt1 over Akt2. Through structure-based design and molecular dynamics simulations, potent and selective AKT inhibitors have been identified, such as Hu7691, which is a piperidine derivative that achieved a 24-fold selectivity between Akt1 and Akt2. nih.gov This line of research highlights the strategy of targeting specific AKT isoforms, a principle that can be applied to the design of piperazine-based derivatives to achieve potent anticancer activity with an improved therapeutic window.

Table 4: Strategies for AKT Kinase Inhibition

| Compound/Strategy | Key Feature | Therapeutic Goal | Reference |

|---|---|---|---|

| Isozyme-selective AKT inhibitors | Higher selectivity for Akt1 over Akt2. | Reduce cutaneous toxicity (rash) associated with pan-AKT inhibition. | nih.gov |

Antiviral Research, including HIV Inhibitor Development

The piperazine moiety is a valuable component in the design of novel antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.gov HIV-1 reverse transcriptase (RT) and integrase are crucial enzymes for viral replication and are primary targets for antiretroviral drugs. nih.govmdpi.comnih.gov

Researchers have developed diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) that incorporate a piperazine sulfonyl group. This addition was designed to enhance interactions with the enzyme's backbone, leading to improved potency against both wild-type and resistant HIV-1 strains. nih.gov One such compound, 18b1, demonstrated single-digit nanomolar potency, which was significantly better than several approved drugs. nih.gov Other research has focused on different viral targets. Piperazinone phenylalanine derivatives have been investigated as modulators of the HIV-1 capsid. mdpi.com Furthermore, derivatives of 4-oxo-2-butenoic acid, a structure related to the parent compound of this article, have been designed as potential HIV-1 integrase inhibitors. nih.gov

Table 5: Piperazine-Containing Derivatives in HIV Research

| Compound Series | HIV Target | Activity/Potency | Reference |

|---|---|---|---|

| Piperazine sulfonyl-bearing diarylpyrimidines | Reverse Transcriptase (NNRTI) | Compound 18b1: EC50 = 0.0014 µM against wild-type HIV-1. | nih.gov |

| 4-Oxo-2-butenoic acid derivatives | Integrase | Good anti-HIV-1 activity (40-90 µM range) with low cytotoxicity. | nih.gov |

| Piperazinone phenylalanine derivatives | Capsid | Moderate anti-HIV-1 activity (EC50 = 5.89 µM for compound F2-7f). | mdpi.com |

Antimycobacterial Activity Studies

Derivatives containing the piperazine scaffold have shown significant promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A key strategy in this area has been the modification of N-arylpiperazines to optimize their lipophilic properties, which can enhance their effectiveness. nih.gov

In one study, a series of N-arylpiperazines containing an ethane-1,2-diyl connecting chain were synthesized. nih.gov The introduction of a lipophilic 3-/4-alkoxycarbonylamino moiety was found to be critical for activity. The research discovered that antimycobacterial potency increased with the elongation of the alkoxy chain, a phenomenon described as a "cut-off effect." nih.gov The most effective compound in this series, 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride (8h), exhibited a minimum inhibitory concentration (MIC) of 8 µM against M. tuberculosis. nih.gov These compounds also showed low in vitro toxicity against a human cell line. nih.gov Other research has explored 1,4-benzoxazin-2-one derivatives and their ring-opened analogues, such as 2-(arylamino)-4-oxobut-2-enoate, as potential antimycobacterial agents. mdpi.comnih.gov

Table 6: Antimycobacterial Activity of Piperazine Derivatives

| Compound Series | Target Organism | Key Finding | Reference |

|---|---|---|---|

| N-Arylpiperazines with alkoxycarbonylamino moiety | M. tuberculosis | Compound 8h showed a MIC of 8 µM. | nih.gov |

| 1,4-Benzoxazin-2-one derivatives | M. tuberculosis H37Rv | High activity with MIC values as low as 0.6 µg/mL reported. | mdpi.com |

Anti-Leishmanial Research

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. nih.gov The piperazine scaffold has been incorporated into various molecular frameworks to develop novel anti-leishmanial agents. nih.gov

One line of research involved the synthesis of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives. While these compounds were not effective against Plasmodium, two of them demonstrated good activity against the axenic forms of Leishmania infantum. nih.gov Another approach has been the molecular hybridization of 1,2,3-triazole and butenolide moieties, where some of the resulting conjugates showed significant activity against intracellular Leishmania donovani amastigotes, with the most active compound having an IC50 of 8.4 µM. nih.gov The development of these derivatives often involves targeting essential parasite-specific enzymes or pathways, such as sterol 14α-demethylase (CYP51), which is crucial for the parasite's survival. mdpi.comresearchgate.net

Table 7: Anti-Leishmanial Activity of Piperazine-Related Derivatives

| Compound Series | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| 2-Cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxides | Leishmania infantum | Two compounds showed good activity. | nih.gov |

| 1,2,3-Triazole-butenolide conjugates | Leishmania donovani (amastigotes) | Compound 10u: IC50 = 8.4 ± 0.12 µM. | nih.gov |

| p-Coumaric acid derivatives | Leishmania braziliensis (amastigotes) | Hexyl p-coumarate derivative: LC50 = 4.14 ± 0.55 μg/mL. | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride |

| 1-(3-Biphenyl-2-yl-propyl)-4-[2-(4-fluorophenyl)-2-(1-isopropylpiperidin-4-yl)ethyl]piperazine-3-hydrochloride |

| 1-[3-(6-Fluorobiphenyl-2-yl)propyl]-4-[2-(4-fluorophenyl)-2-(1-isopropylpiperidin-4-yl)ethyl]piperazine-3-hydrochloride |

| 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl) piperazine |

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one |

| 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide |

| 3,4′-bis-guanidinium diphenyl derivative |

| 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine |

| 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl) purine |

| (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone |

| β-elemene piperazine |

| Chloroalkyl piperazine |

| Hu7691 |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |

| N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides |

| Trifluoromethylphenylpiperzine |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid Derivatives

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for screening virtual libraries of compounds and for predicting the affinity and activity of novel molecules.

In the case of derivatives of this compound, docking studies would typically be employed to investigate their potential as inhibitors of specific enzymes or as ligands for particular receptors. The general procedure involves preparing a three-dimensional model of the target protein, often from X-ray crystallography or NMR spectroscopy data, and then computationally placing the ligand into the active or allosteric site of the protein.